rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable subject of study in stereochemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound often employs high-yielding and cost-effective methods. For instance, the use of flow chemistry setups for photoisomerization has been reported to be efficient and low-cost . These methods ensure the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride
- rac-(1R,2R)-2-aminocyclohexan-1-ol hydrochloride
Uniqueness: rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans stands out due to its specific stereochemistry and the presence of a methyl group at the 2-position of the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
115151-94-5 |
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Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(1R,2R)-2-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
UEWUQJCETUWGDX-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1N.Cl |
Canonical SMILES |
CC1CCCC1N.Cl |
Purity |
95 |
Origin of Product |
United States |
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